molecular formula C26H38BrNO B575023 N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE CAS No. 172040-91-4

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE

Cat. No.: B575023
CAS No.: 172040-91-4
M. Wt: 460.5
InChI Key: NRWJLZATRJLOAP-UHFFFAOYSA-M
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Description

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a dibutylbutan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE typically involves the reaction of 4-aminobenzophenone with dibutylamine in the presence of a suitable brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Phase Transfer Catalysis:
One of the primary applications of N-(4-[benzoyl]benzyl)-N,N,N-tributylammonium bromide is as a phase transfer catalyst. It facilitates reactions between reactants in different phases (e.g., solid and liquid), enhancing reaction rates and yields. For example, it has been effectively used in the isomerization reactions of cis-4-formyl-2-azetidinones, demonstrating significant improvements in product formation compared to traditional methods .

Glycosylation Reactions:
The compound is also utilized in glycosylation processes, such as the phase transfer glycosylation of novobiocin. This application is crucial for synthesizing glycosylated antibiotics, which often exhibit enhanced biological activity and stability .

Biochemical Applications

Deep Eutectic Solvents:
this compound serves as a hydrogen-bond acceptor in the preparation of deep eutectic solvents. These solvents are increasingly used for biotechnological applications, including the isolation of proteins like lysozyme from chicken egg white. The ability to form deep eutectic solvents allows for more environmentally friendly extraction processes .

Ion Channel Studies:
Research has indicated that this compound can act as a blocker for ion channels, particularly in studies involving calcium-dependent gating mechanisms. It binds to closed MthK channels and influences their activation dynamics, providing insights into the structural and functional properties of ion channels . This application is vital for understanding cellular signaling and developing pharmacological agents targeting ion channels.

Material Science

Synthesis of New Materials:
The compound has been explored for its potential in synthesizing novel materials with specific properties. Its ability to interact with various substrates makes it a candidate for developing advanced materials with tailored functionalities, such as conducting polymers or nanocomposites .

Case Studies

Study Application Findings
Isomerization of cis-4-formyl-2-azetidinonesOrganic SynthesisEnhanced yield and selectivity using this compound as a catalyst .
Glycosylation of NovobiocinAntibiotic SynthesisSuccessful synthesis of glucosyl-novobiocin with improved stability and efficacy .
Ion Channel BlockageBiochemical ResearchDemonstrated binding dynamics affecting channel activation, providing insights into gating mechanisms .

Mechanism of Action

The mechanism of action of N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE involves its interaction with specific molecular targets. The benzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The aminium moiety can form ionic interactions with negatively charged biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide
  • N-[(4-Benzoylphenyl)methyl]-N,N,4-trimethyl-3-oxopentan-1-aminium bromide

Uniqueness

N-(4-[BENZOYL]BENZYL)-N,N,N-TRIBUTYLAMMONIUM BROMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dibutylbutan-1-aminium moiety differentiates it from other similar compounds, potentially leading to different reactivity and applications .

Biological Activity

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium bromide (commonly referred to as bbTBA) is a quaternary ammonium compound that has garnered attention in various fields, particularly in pharmacology and biochemistry. This compound is characterized by its unique structure, which includes a benzoyl group attached to a benzyl moiety and three tributyl groups. Its molecular formula is C26_{26}H38_{38}BrN O, with a molecular weight of 460.49 g/mol .

The biological activity of bbTBA primarily involves its role as a potassium channel blocker. Research indicates that it interacts with the MthK potassium channel, a prokaryotic model for studying eukaryotic channels. The binding of bbTBA to the MthK channel occurs at the selectivity filter, which is crucial for channel gating mechanisms . The compound's ability to block potassium channels has implications for understanding ion transport and cellular excitability.

Ion Channel Blocking

A significant study demonstrated that bbTBA binds to closed MthK channels more slowly than to open channels, suggesting that conformational changes during channel gating influence blocker accessibility . This property makes bbTBA a valuable tool for probing the dynamics of ion channel function.

Cytotoxicity and Pharmacological Potential

In terms of cytotoxicity, preliminary studies have shown that bbTBA exhibits low levels of acute toxicity in mammalian cells. For instance, in vitro assays indicated minimal cytotoxic effects at concentrations that effectively block ion channels . This suggests potential therapeutic applications where controlled ion channel inhibition is desired.

Data Tables

Parameter Value
Molecular FormulaC26_{26}H38_{38}BrN O
Molecular Weight460.49 g/mol
CAS Number172040-91-4
Ion Channel TargetMthK Potassium Channel
Toxicity LevelLow (in vitro)

Case Studies

  • MthK Channel Dynamics : In a study exploring the dynamics of the MthK potassium channel, bbTBA was utilized to assess the effects of quaternary ammonium blockers on channel activation and closing mechanisms. Results indicated that increasing concentrations of bbTBA correlated with reduced channel activity, confirming its role as an effective blocker .
  • Therapeutic Applications : Another research avenue investigated the potential use of bbTBA in treating conditions associated with abnormal ion channel activity, such as cardiac arrhythmias. The compound's ability to selectively inhibit specific potassium channels could lead to novel therapeutic strategies .

Properties

IUPAC Name

(4-benzoylphenyl)methyl-tributylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38NO.BrH/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;/h10-18H,4-9,19-22H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWJLZATRJLOAP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700411
Record name N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172040-91-4
Record name N-[(4-Benzoylphenyl)methyl]-N,N-dibutylbutan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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